[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine
Overview
Description
(2,4-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N This compound is characterized by the presence of a dichlorophenyl group attached to a pentan-3-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,4-Dichlorobenzyl chloride+Pentan-3-ylamine→(2,4-Dichlorophenyl)methylamine+HCl
Industrial Production Methods
In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methylamine
- (2,4-Dichlorophenyl)methylamine
- (2,4-Dichlorophenyl)methylamine
Uniqueness
(2,4-Dichlorophenyl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
(2,4-Dichlorophenyl)methylamine, a substituted amine with potential therapeutic applications, has garnered attention in recent research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a dichlorophenyl group attached to a pentan-3-ylamine chain. Its molecular formula is , with a molecular weight of approximately 247.17 g/mol. The presence of chlorine atoms at the 2 and 4 positions on the phenyl ring significantly influences its chemical reactivity and biological interactions.
Research indicates that (2,4-Dichlorophenyl)methylamine may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions can lead to significant effects on cellular signaling and gene expression regulation.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.
- Receptor Modulation : It may also act as a modulator for neurotransmitter receptors, impacting central nervous system functions.
Biological Activity Overview
The biological activities of (2,4-Dichlorophenyl)methylamine can be summarized as follows:
Activity | Description |
---|---|
Antimicrobial | Exhibits activity against gram-positive bacteria and mycobacterial strains. |
Cytotoxicity | Shows potential cytotoxic effects on various cancer cell lines. |
Anti-inflammatory | May reduce inflammation through modulation of specific biochemical pathways. |
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various substituted amines, (2,4-Dichlorophenyl)methylamine demonstrated significant efficacy against Staphylococcus aureus and other clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent .
Cytotoxicity Assessment
A comprehensive cytotoxicity assessment revealed that (2,4-Dichlorophenyl)methylamine exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize collateral damage to healthy tissues .
Mechanistic Studies
Mechanistic studies have shown that the compound inhibits key metabolic enzymes involved in cellular proliferation and survival pathways. For instance, it was found to inhibit the activity of phospholipases that are critical for membrane integrity and signaling in cancer cells . This inhibition leads to altered cell membrane dynamics and apoptosis in malignant cells.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]pentan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-3-11(4-2)15-8-9-5-6-10(13)7-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZQLWKLQIAOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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